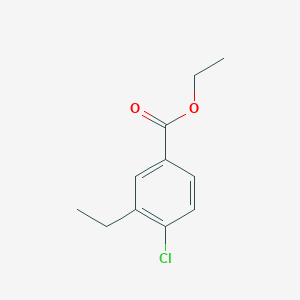

Ethyl 4-chloro-3-ethylbenzoate

Description

Ethyl 4-chloro-3-ethylbenzoate belongs to the family of benzoate (B1203000) esters, which are characterized by a benzene (B151609) ring attached to the carbonyl group of an ester. The specific substitutions on the benzene ring, in this case, a chloro group at the 4-position and an ethyl group at the 3-position, are crucial in defining the molecule's electronic and steric properties. These properties, in turn, dictate its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.

The study of such substituted aromatic compounds is a cornerstone of modern organic chemistry, as the nature and position of substituents can be tailored to achieve desired chemical transformations and to impart specific biological activities in the target molecules. While direct studies on this compound are limited, its synthesis and potential reactivity can be inferred from the well-established chemistry of its constituent functional groups and the known behavior of its parent compound, 4-chloro-3-ethylbenzoic acid.

A probable and conventional method for the synthesis of this compound is the Fischer esterification of 4-chloro-3-ethylbenzoic acid. This acid-catalyzed reaction with ethanol (B145695) would yield the desired ester. The reaction is an equilibrium process, and to achieve a high yield, an excess of ethanol is typically used, or the water formed during the reaction is removed.

Table 1: Properties of 4-chloro-3-ethylbenzoic acid

| Property | Value |

| CAS Number | 42044-90-6 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol nih.gov |

| IUPAC Name | 4-chloro-3-ethylbenzoic acid nih.gov |

The significance of this compound in advanced organic chemistry lies in its potential as a versatile building block. Substituted benzoic acids and their esters are fundamental precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. wikipedia.orgvedantu.com The presence of the chloro and ethyl groups on the benzene ring of this particular ester offers several avenues for further chemical modification.

For instance, the chloro substituent can be a site for nucleophilic aromatic substitution reactions or can be involved in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. The ethyl group can also be a site for further functionalization, although it is generally less reactive than the aromatic ring.

The ester functional group itself is a key reactive handle. It can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce new alkyl or aryl groups. This array of possible transformations makes compounds like this compound valuable intermediates for creating diverse and complex molecular architectures.

Table 2: Potential Research Findings Based on Analogous Compounds

While specific research findings on this compound are not available, studies on structurally similar compounds provide insights into its potential areas of application.

| Research Area | Potential Significance of this compound |

| Medicinal Chemistry | The substituted benzene ring is a common scaffold in many pharmaceutical compounds. The specific substitution pattern of this ester could be explored for the development of new therapeutic agents. |

| Materials Science | Benzoate esters are sometimes used in the synthesis of liquid crystals and polymers. The properties of materials derived from this compound would be influenced by its chloro and ethyl substituents. |

| Agrochemicals | Many herbicides and pesticides contain substituted aromatic rings. This compound could serve as a starting material for the synthesis of new agrochemicals. |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

ethyl 4-chloro-3-ethylbenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

BZCWJSFGHMZJHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OCC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 3 Ethylbenzoate and Its Analogues

Strategic Retrosynthetic Analysis for Ethyl 4-chloro-3-ethylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ester linkage, suggesting a reaction between 4-chloro-3-ethylbenzoic acid and ethanol (B145695). This is a classic Fischer-Speier esterification. wikipedia.org

Further disconnection of 4-chloro-3-ethylbenzoic acid reveals two potential synthetic pathways. The first involves the Friedel-Crafts acylation of chlorobenzene, followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation of the ethyl group to a carboxylic acid. A second, more direct route, involves the chlorination of 3-ethylbenzoic acid. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired regioselectivity.

Classical and Modern Approaches in Ester Synthesis Applied to this compound

The formation of the ester bond is a cornerstone of organic synthesis. Both classical and modern methods are applicable to the synthesis of this compound.

Catalytic Esterification Reactions for Benzoate (B1203000) Esters

The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgucla.edu Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. researchgate.netacs.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed, for instance, by azeotropic distillation with a Dean-Stark trap. tcu.edu

Microwave-assisted esterification has emerged as a modern alternative, significantly reducing reaction times. usm.myresearchgate.net Studies have shown high yields of ethyl benzoate derivatives under sealed-vessel microwave conditions. usm.my Various catalysts, including homogeneous and heterogeneous ones, have been investigated for the esterification of benzoic acid. researchgate.netacs.org While homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts offer the advantage of easier separation and recycling. acs.org

| Catalyst Type | Catalyst Example | Advantage | Disadvantage |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates | Difficult to separate from the reaction mixture |

| Heterogeneous | Ion exchange resins, Sulfated Zirconia | Easy separation and reusability | Can have lower activity compared to homogeneous catalysts |

| Green Catalysts | Deep Eutectic Solvents | Environmentally friendly, high conversions | May require specific reaction conditions |

Transition Metal-Catalyzed Coupling Reactions for Aromatic Systems

Transition metal-catalyzed cross-coupling reactions provide powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex aromatic systems. acs.orgrsc.org While not directly forming the ester, these methods are crucial for preparing the substituted benzoic acid precursor.

For instance, a Suzuki or Negishi coupling could be employed to introduce the ethyl group onto a pre-functionalized chlorobenzoic acid derivative. acs.org These reactions typically involve a palladium or nickel catalyst and an organometallic reagent. acs.orgrsc.org The general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com A newer development is the concept of "conjunctive" cross-coupling, which merges two electron donors with an electron acceptor in a single, efficient reaction. nih.goveurekalert.org

Functional Group Interconversions on the Aromatic Ring

Functional group interconversions (FGIs) are essential steps in multi-step syntheses, allowing for the transformation of one functional group into another. ub.edufiveable.meimperial.ac.ukyoutube.com In the context of this compound synthesis, FGIs can be used to introduce or modify substituents on the benzene (B151609) ring.

For example, a nitro group can be introduced and then reduced to an amino group, which can then be diazotized and substituted to introduce the desired chloro or ethyl group. The synthesis of ethyl 4-chloro-3-nitrobenzoate, a related compound, involves the nitration of 4-chlorobenzoic acid followed by esterification. nih.gov The conversion of a hydroxyl group to a halide is another common FGI, which can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

Green Chemistry Principles in the Synthesis of Halogenated Ethylbenzoates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edutotalpharmaceuticaltopics.com These principles are increasingly being applied to the synthesis of halogenated compounds. nih.gov

Solvent-Free and Aqueous Reaction Conditions

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. mit.edunih.gov Water is considered a green solvent for many organic reactions. totalpharmaceuticaltopics.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to higher efficiency and reduced waste. researchgate.netmit.edu

For the synthesis of benzoate esters, solvent-free esterification reactions have been developed using catalysts like deep eutectic solvents, which have shown high conversions of benzoic acid. dergipark.org.tr Another approach involves using one of the reactants, typically the alcohol, in excess to act as both a reactant and a solvent. quora.comchemicalbook.com The use of biocatalysts, such as reductases in aqueous media, for the synthesis of related chiral compounds like ethyl (S)-4-chloro-3-hydroxybutanoate, also highlights the move towards greener synthetic routes. nih.govgoogle.commdpi.comresearchgate.net

| Green Chemistry Approach | Example | Benefit |

| Solvent-Free Synthesis | Microwave-assisted esterification with a solid catalyst | Reduced solvent waste, faster reaction times |

| Aqueous Reaction Conditions | Biocatalytic reduction using whole cells in water | Environmentally benign, high stereoselectivity |

| Use of Green Catalysts | Deep eutectic solvents in esterification | Recyclable, biodegradable catalysts |

Microwave-Assisted and Photoredox Catalysis Approaches

Recent advancements in synthetic organic chemistry have increasingly focused on energy-efficient and highly selective methods. Microwave-assisted synthesis and photoredox catalysis represent two such powerful tools that can significantly enhance the preparation of complex molecules like substituted benzoates.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technique for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. uwlax.edupsu.edu This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. uwlax.edu In the context of ester synthesis, microwave-assisted methods have proven highly effective. For instance, the synthesis of ethyl benzoate has been achieved with a 97% yield in just 5 minutes at 170 °C using a single-mode microwave reactor. uwlax.edu Similarly, ethyl cinnamates have been prepared in moderate to high yields (67–98%) via a microwave-assisted Horner–Wadsworth–Emmons reaction. nih.gov

This approach could be readily adapted for the synthesis of this compound, likely through the esterification of 4-chloro-3-ethylbenzoic acid with ethanol under microwave irradiation. The significant reduction in reaction time from hours to minutes makes this a highly attractive method for rapid synthesis. nih.gov

| Product | Method | Catalyst/Reagent | Conditions | Time | Yield (%) | Reference |

| Ethyl Benzoate | Microwave Synthesis | - | 170 °C | 5 min | 97 | uwlax.edu |

| Ethyl Cinnamates | Microwave-Assisted HWE | K2CO3 | 140 °C | 20 min | 67-98 | nih.gov |

| Triazole Derivatives | Microwave Synthesis | - | 250 W | 8-9 min | - | nih.gov |

| Thioether Derivatives | Microwave Synthesis | - | - | 15 min | 81 | nih.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has become a transformative strategy for forging new chemical bonds under mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.org For the synthesis of this compound, photoredox catalysis offers a compelling route for the chlorination of an appropriate arene precursor.

For example, a direct C-H chlorination of ethyl 3-ethylbenzoate at the C4 position could be envisioned. Studies have demonstrated the successful photocatalytic chlorination of benzene derivatives using organic photoredox catalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with a simple chloride source under an oxygen atmosphere. beilstein-journals.org This approach is noted for its high regioselectivity and use of environmentally benign reagents. beilstein-journals.org The versatility of photoredox catalysis allows for a wide range of C-H functionalizations, making it a powerful tool for creating substituted aromatic compounds that are otherwise difficult to access. beilstein-journals.orgbeilstein-journals.org

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are central to modern synthetic design, with a strong emphasis on maximizing atom economy and minimizing waste. wjpmr.commun.ca

Atom Economy

Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mun.ca Reactions with high atom economy, such as additions and rearrangements, are considered "greener" as they generate fewer byproducts. mun.ca

In the synthesis of this compound, applying C-H functionalization via photoredox catalysis would represent a strategy with high atom economy. This direct approach avoids the need for pre-functionalized substrates and the associated protecting groups, which would ultimately be discarded as waste.

Waste Minimization

Minimizing waste is a cornerstone of sustainable chemical production. Key strategies include:

Use of Catalysts: Employing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. wjpmr.com

Solvent-Free Conditions: Performing reactions under solvent-free or "dry media" conditions can eliminate the large volumes of solvent waste typically generated during reaction and purification steps. mun.ca

Benign Byproducts: Designing reactions that produce harmless byproducts, such as water, is an ideal scenario for waste reduction. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable sources can further enhance the sustainability of a synthetic process. mun.ca

By integrating these principles, the synthesis of this compound can be designed to be more environmentally friendly and economically viable.

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety when handling hazardous reagents, and straightforward scalability. almacgroup.comrsc.org

The synthesis of esters is well-suited to flow chemistry techniques. For example, the esterification of benzoic acid to form ethyl benzoate has been successfully carried out in a continuous flow system. nih.gov While the reaction showed no product formation below 200°C, operating under supercritical conditions allowed for the synthesis of ethyl benzoate with an 87% yield in a mere 12 minutes. nih.gov

A similar continuous flow process could be developed for the large-scale production of this compound. Such a system would allow for the safe and efficient handling of reagents at high temperatures and pressures, leading to high-throughput production. Furthermore, flow chemistry enables the integration of multiple synthetic and purification steps into a single, seamless process, which can significantly streamline manufacturing. almacgroup.com

| Product | Method | Conditions | Time | Yield (%) | Reference |

| Ethyl Benzoate | Flow Chemistry | Supercritical Ethanol (>200°C) | 12 min | 87 | nih.gov |

Mechanistic Investigations and Reactivity Studies of Ethyl 4 Chloro 3 Ethylbenzoate

Elucidation of Reaction Mechanisms of the Ester Moiety

The ester functional group is a primary site of reactivity in Ethyl 4-chloro-3-ethylbenzoate, primarily undergoing nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. libretexts.orglibretexts.org This two-step mechanism involves an initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com

Hydrolysis and Transesterification Kinetics

Hydrolysis: The hydrolysis of esters, which is a specific type of nucleophilic acyl substitution with water as the nucleophile, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), the reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group yields a carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt. libretexts.org The rate of base-catalyzed hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. nih.gov For instance, the presence of a bromine atom, an electron-withdrawing group, at the para position of ethyl benzoate (B1203000) leads to lower hydrolytic stability compared to the unsubstituted analog. nih.gov Conversely, an electron-donating group at the meta position can decrease the rate of hydrolysis. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, the ethoxy group is eliminated as ethanol (B145695), and the carboxylic acid is regenerated. libretexts.org This reaction is reversible. libretexts.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgacs.org Similar to hydrolysis, the reaction proceeds via a nucleophilic acyl substitution mechanism where the incoming alcohol molecule acts as the nucleophile. libretexts.org The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. libretexts.org For example, the transesterification of ethyl acetate (B1210297) to methyl acetate can be achieved by reacting it with methanol (B129727) in the presence of an acid catalyst. libretexts.org

The kinetics of these reactions can be studied to understand the influence of various factors. For example, Hammett linear free-energy relationships have been used to analyze the electronic effects of substituents on the rates of hydrolysis of benzoate esters. semanticscholar.orgresearchgate.net These studies help in quantifying the impact of substituents on the reaction's free energy landscape. semanticscholar.org

Influence of Chloro and Ethyl Substituents on Aromatic Reactivity

The chloro and ethyl groups attached to the benzene (B151609) ring of this compound significantly direct the outcome of reactions involving the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Patterns

Directing Effects:

The ethyl group (-CH₂CH₃) is an alkyl group, which is an ortho, para-director and an activating group. youtube.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. stackexchange.com

The chloro group (-Cl) is a halogen, which is also an ortho, para-director but is a deactivating group. libretexts.org This is due to the competing effects of its electron-withdrawing inductive effect, which deactivates the ring, and its electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. libretexts.orglatech.edu

The ester group (-COOEt) is a deactivating group and a meta-director due to its electron-withdrawing nature. wikipedia.org

Combined Influence: When multiple substituents are present, the directing effects are combined. In this compound, the ethyl group at position 3 and the chloro group at position 4 will influence the position of a new electrophile. The ethyl group strongly directs to its ortho (positions 2 and 4) and para (position 6) positions. The chloro group directs to its ortho (positions 3 and 5) and para (position 1, which is blocked) positions. The ester group directs to its meta positions (positions 3 and 5). The most likely positions for electrophilic attack would be positions 2, 5, and 6. The final regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in a disubstituted benzene with an ethyl group and a nitro group (another meta-director), both groups can favor the same position for an incoming electrophile. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally less common than EAS because aromatic rings are typically electron-rich. masterorganicchemistry.com However, NAS can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

Reactivity: For NAS to occur, the aromatic ring must be electron-poor. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orglibretexts.org In this compound, the ester group (-COOEt) is an electron-withdrawing group. However, it is meta to the chloro leaving group. The ethyl group is electron-donating, which further deactivates the ring towards NAS. Therefore, this compound is not expected to be highly reactive towards traditional SNAr reactions.

Mechanism: The most common mechanism for NAS is the SNAr (addition-elimination) mechanism. wikipedia.org It involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled in the second step to restore the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is essential for the stability of this intermediate. libretexts.org

Table 1: Summary of Substituent Effects on Aromatic Reactivity

| Substituent | Type | Activating/Deactivating | Directing Effect in EAS |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Alkyl | Activating | ortho, para |

| -Cl (Chloro) | Halogen | Deactivating | ortho, para |

| -COOEt (Ester) | Carbonyl | Deactivating | meta |

Stereochemical Aspects of Reactions Involving this compound Precursors or Derivatives

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its precursors or derivatives can be involved in stereoselective reactions.

A key precursor for many chiral pharmaceuticals is ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.govresearchgate.net This chiral building block is often synthesized via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). nih.govresearchgate.net This reduction creates a new chiral center at the C3 position. The stereochemical outcome of this reaction is highly dependent on the catalyst used. For instance, stereoselective carbonyl reductases from microorganisms like Burkholderia gladioli can be employed to produce (R)-CHBE with high enantiomeric excess. nih.govresearchgate.net

Another approach to obtaining optically active derivatives is through the enzymatic resolution of racemic mixtures. For example, the lipase-catalyzed resolution of racemic ethyl 4-chloro-3-hydroxybutanoate (CHBE) can be used to selectively react with one enantiomer, allowing for the separation of the (R)- and (S)-enantiomers. researchgate.net

When a reaction creates a new chiral center from an achiral starting material, and no chiral influence is present, a racemic mixture (a 50:50 mixture of enantiomers) is typically formed. lumenlearning.com This is because the attack of a reagent can occur from either face of a planar prochiral center with equal probability. libretexts.org However, if a chiral catalyst or reagent is used, one enantiomer can be formed preferentially. lumenlearning.com

If a reaction occurs at a pre-existing chiral center, the stereochemical outcome can be retention, inversion, or racemization of the configuration, depending on the reaction mechanism. lumenlearning.com For example, an SN2 reaction proceeds with inversion of configuration, while an SN1 reaction often leads to racemization. lumenlearning.com

Computational Chemistry and Theoretical Modeling of Ethyl 4 Chloro 3 Ethylbenzoate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Ethyl 4-chloro-3-ethylbenzoate. Studies on analogous compounds, such as 4-chloro-3-ethylphenol, have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to determine the optimized molecular geometry. researchgate.net For a related compound, Ethyl 4-chloro-3-nitrobenzoate, crystal structure analysis has provided precise bond lengths and angles, which serve as a benchmark for computational models. nih.gov

These computational approaches allow for the calculation of various electronic properties. For instance, the distribution of electron density and the nature of chemical bonds can be visualized and quantified. The calculated bond lengths and angles from these theoretical models are often in good agreement with experimental data where available.

Table 1: Selected Calculated and Experimental Bond Parameters

| Parameter | Calculated Value (Å/°) (for 4-chloro-3-ethylphenol) researchgate.net | Experimental Value (Å/°) (for Ethyl 4-chloro-3-nitrobenzoate) nih.gov |

| C-Cl Bond Length | 1.7430 | - |

| C-C (ring) Bond Lengths | 1.3850 - 1.3993 | - |

| C-O Bond Length | 1.3751 | - |

| C-C-C (ring) Bond Angles | 119.1043 - 120.5624 | - |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. nih.gov The ethyl ester group, in particular, can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

For a related compound, Ethyl 4-chloro-3-nitrobenzoate, intramolecular hydrogen bonding has been observed to influence its conformation, leading to a nearly planar arrangement between the five-membered ring formed by the hydrogen bond and the adjacent benzene (B151609) ring. nih.govnih.gov This highlights how subtle intramolecular forces can dictate the preferred conformation. While specific MD simulation studies on this compound are not detailed in the provided results, the principles of conformational analysis from related structures are directly applicable.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides valuable tools for predicting the reactivity and selectivity of chemical reactions involving this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. The energy and spatial distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

For example, in studies of similar aromatic compounds, the locations of the HOMO and LUMO densities are used to predict reaction pathways. researchgate.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These theoretical predictions are vital for designing synthetic routes and understanding reaction outcomes without the need for extensive empirical experimentation.

Computational Studies of Reaction Mechanisms

The mechanisms of chemical reactions involving esters and halogenated aromatic compounds can be meticulously investigated using computational methods. For instance, the gas-phase elimination reactions of ethyl esters have been studied computationally, revealing multi-step pathways involving cyclic transition states. researchgate.net These studies often employ high-level theoretical methods like Møller-Plesset perturbation theory (MP2) to accurately model the energies of reactants, intermediates, transition states, and products. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. The structures of transition states can be optimized, and the activation energies calculated, providing quantitative insights into the reaction kinetics. For this compound, such studies could elucidate the mechanisms of its synthesis or subsequent transformations, such as hydrolysis or substitution reactions.

Development of Predictive Models for Chemical Transformations

The data generated from computational studies on this compound and related molecules can be used to develop predictive models for chemical transformations. These models can take the form of Quantitative Structure-Activity Relationships (QSAR) or more complex machine learning algorithms. By correlating calculated molecular descriptors (such as electronic properties, steric parameters, and conformational energies) with experimentally observed reactivity or biological activity, it is possible to create models that can predict the behavior of new, related compounds.

For example, understanding the bioreduction of related compounds like Ethyl 4-chloroacetoacetate into chiral building blocks has been aided by an understanding of the substrate-enzyme interactions, which can be modeled computationally. mdpi.com These predictive models are invaluable in fields like drug discovery and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Chloro 3 Ethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise connectivity and environment of each atom in Ethyl 4-chloro-3-ethylbenzoate can be established.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the number and electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for this compound in a standard solvent like CDCl₃ are detailed below.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the three components of the molecule: the trisubstituted aromatic ring, the ethyl group at position 3, and the ethyl ester group.

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as distinct signals. The proton at C-2, being ortho to the electron-withdrawing carboxylate group, is expected to be the most deshielded. The proton at C-5 is ortho to the chloro group, and the proton at C-6 is ortho to the ethyl group. Their coupling patterns (ortho and meta coupling) will result in a doublet, a doublet of doublets, and a doublet.

Ethyl Groups (δ 1.2-4.5 ppm): Both ethyl groups will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to reciprocal coupling. The methylene protons of the ester group (-OCH₂CH₃) are significantly deshielded by the adjacent oxygen atom compared to the methylene protons of the ethyl group attached directly to the aromatic ring.

¹³C NMR Spectroscopy: The spectrum will show 11 distinct signals, as all carbon atoms are in unique chemical environments.

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears as a characteristic singlet in the low-field region of the spectrum. libretexts.org

Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six carbons of the benzene (B151609) ring. The carbons directly bonded to substituents (C-1, C-3, C-4) will have their chemical shifts significantly influenced by those groups. Carbons bearing electron-withdrawing groups (C-1, C-4) will be shifted downfield. libretexts.orgnih.gov

Aliphatic Carbons (δ 14-62 ppm): The four aliphatic carbons from the two ethyl groups will appear in the upfield region of the spectrum. The methylene carbon of the ester is deshielded by the oxygen atom (δ ~61-62 ppm), while the other carbons appear at higher fields. rsc.org

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Aromatic) | 7.90 | d | ~2.0 (meta) |

| H-5 (Aromatic) | 7.85 | dd | ~8.2 (ortho), ~2.0 (meta) |

| H-6 (Aromatic) | 7.45 | d | ~8.2 (ortho) |

| -OCH₂ CH₃ (Ester) | 4.38 | q | ~7.1 |

| -CH₂ CH₃ (Ring) | 2.75 | q | ~7.6 |

| -OCH₂CH₃ (Ester) | 1.40 | t | ~7.1 |

| -CH₂CH₃ (Ring) | 1.25 | t | ~7.6 |

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.5 |

| C-3 (Aromatic) | 144.0 |

| C-4 (Aromatic) | 135.0 |

| C-1 (Aromatic) | 132.5 |

| C-5 (Aromatic) | 130.8 |

| C-2 (Aromatic) | 129.5 |

| C-6 (Aromatic) | 127.0 |

| -OCH₂ CH₃ (Ester) | 61.5 |

| -CH₂ CH₃ (Ring) | 25.8 |

| -CH₂CH₃ (Ring) | 15.0 |

| -OCH₂CH₃ (Ester) | 14.2 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, key COSY cross-peaks would confirm the connectivity within the two separate ethyl groups and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). columbia.eduyoutube.com Each protonated carbon will show a cross-peak with its corresponding proton signal, allowing for the unambiguous assignment of all CH, CH₂, and CH₃ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.comustc.edu.cn It connects the fragments identified by COSY and HSQC. For instance, it would show a correlation from the ester carbonyl carbon to the methylene protons of the ester's ethyl group.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | -OCH₂ CH₃ ↔ -OCH₂CH₃ | N/A | Confirms ester ethyl group connectivity. |

| -CH₂ CH₃ ↔ -CH₂CH₃ | N/A | Confirms ring ethyl group connectivity. | |

| H-5 ↔ H-6 | N/A | Confirms ortho relationship of H-5 and H-6. | |

| HSQC | All Protons | Their directly attached Carbons | Assigns all protonated carbons. |

| HMBC | -OCH₂ CH₃ | C =O, -OCH₂C H₃ | Connects ester ethyl group to carbonyl. |

| H-2, H-6 | C =O | Confirms proximity of C-2/C-6 to the ester. | |

| H-5 | C -3, C -1 | Confirms position of H-5 between C-1 and C-3. | |

| -CH₂ CH₃ (Ring) | C -2, C -4, -CH₂C H₃ | Connects ring ethyl group to aromatic core. |

Advanced NMR Experiments for Conformational and Dynamic Studies

While COSY, HSQC, and HMBC establish the 2D structure, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of atoms, revealing the molecule's preferred 3D conformation. A NOESY experiment could, for example, show correlations between the protons of the ring's ethyl group and the aromatic proton at C-2, which would help define the rotational preference of the ethyl group relative to the benzene ring. Similarly, correlations between the ester's methylene protons and the aromatic proton at C-2 would indicate the preferred orientation of the ester functional group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be from the ester carbonyl (C=O) stretch. Other key absorptions include those for C-O bonds, aromatic C=C bonds, and C-H bonds (both aliphatic and aromatic). wikipedia.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3050-3150 | C-H stretch | Aromatic | Medium-Weak |

| 2850-3000 | C-H stretch | Aliphatic (Ethyl groups) | Medium-Strong |

| ~1725 | C=O stretch | Ester | Strong |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1100-1300 | C-O stretch | Ester | Strong |

| 800-900 | C-H bend (oop) | Trisubstituted Aromatic | Strong |

| ~800-600 | C-Cl stretch | Aryl Halide | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. Benzoic acid itself typically shows absorption bands around 230 nm and 270-280 nm. rsc.orgcdnsciencepub.com The presence of the chloro and ethyl substituents (auxochromes) and the ester group will cause shifts in the absorption maxima (λmax). The primary absorption is expected to be due to π → π* transitions within the aromatic system. The chloro and ethyl groups are expected to cause a slight red shift (bathochromic shift) compared to unsubstituted ethyl benzoate (B1203000).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₃ClO₂. The nominal molecular weight is 212 amu. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z 212 and a smaller peak for the molecule containing ³⁷Cl (M+2) at m/z 214, with an intensity ratio of approximately 3:1. wpmucdn.com

Fragmentation Pattern: Electron ionization (EI) would lead to characteristic fragmentation. Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical and a McLafferty rearrangement. pharmacy180.comwikipedia.org

Loss of Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a highly stable 4-chloro-3-ethylbenzoyl cation. This is often the base peak.

McLafferty Rearrangement: Loss of a neutral ethene molecule (C₂H₄, 28 Da) from the ester group leads to the formation of a radical cation of 4-chloro-3-ethylbenzoic acid.

Loss of CO: The benzoyl cation can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).

Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (•Cl, 35 Da).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Lost Neutral |

| 212/214 | [M]⁺ (Molecular Ion) | N/A |

| 184/186 | [M - C₂H₄]⁺ | C₂H₄ |

| 167 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 139 | [M - •OCH₂CH₃ - CO]⁺ | •OCH₂CH₃, CO |

| 104 | [C₈H₈]⁺ | •OCH₂CH₃, CO, Cl |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a critical analytical method that provides vibrational information complementary to that obtained from infrared (IR) spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from vibrations that modulate the molecule's polarizability. nih.gov Consequently, symmetric vibrations and bonds involving non-polar character, which may be weak or silent in an IR spectrum, often produce strong signals in a Raman spectrum. This complementary nature is essential for the comprehensive structural elucidation of molecules like this compound.

Detailed analysis of the Raman spectrum of this compound allows for the definitive assignment of vibrations related to the carbon skeleton and specific substituents. The technique is particularly sensitive to the vibrations of the benzene ring, the carbon-chlorine bond, and the ester functional group.

Detailed Research Findings

Research on related substituted benzoates and aromatic compounds provides a framework for interpreting the Raman spectrum of this compound.

Benzene Ring Vibrations : The benzene ring exhibits several characteristic Raman bands. The ring "breathing" mode, a symmetric stretching of the entire ring, is typically observed near 992-1002 cm⁻¹ in benzene and its derivatives. ias.ac.inmdpi.com For this compound, this mode is expected in a similar region. Other significant ring vibrations include the C-C stretching modes, which appear as a series of bands in the 1580-1610 cm⁻¹ region. ias.ac.in The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Carbon-Chlorine (C-Cl) Vibrations : The C-Cl stretching vibration is a key marker for this compound. In chlorinated benzenes, this mode typically appears in the low-frequency region of the spectrum. Studies on hexachlorobenzene (B1673134) show C-Cl stretching vibrations between 326 cm⁻¹ and 377 cm⁻¹. mdpi.com For monosubstituted chlorobenzene, a strong Raman band is observed around 700 cm⁻¹, which is associated with the C-Cl stretch coupled with ring vibrations. researchgate.net Therefore, a prominent band in this lower wavenumber range is a definitive indicator of the chlorine substituent.

Ethyl Ester Group Vibrations : The ethyl ester group contributes several characteristic bands. The carbonyl (C=O) stretching vibration, typically strong in IR, is also observable in the Raman spectrum, usually between 1715-1725 cm⁻¹. ias.ac.in The C-O stretching vibrations of the ester group, found in the 1100-1300 cm⁻¹ range, are also Raman active. ias.ac.incollectionscanada.gc.ca Vibrations associated with the ethyl group (CH₂ and CH₃) include C-H stretching modes above 2900 cm⁻¹ and various bending and rocking modes at lower frequencies, such as the CH₃ deformation around 1380 cm⁻¹. nih.gov

The following table summarizes the expected key vibrational modes for this compound in a Raman spectrum, based on data from analogous compounds.

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Reference Source(s) |

|---|---|---|---|

| ~3070 | Aromatic C-H Stretch | Medium | ias.ac.in |

| 2930-2980 | Aliphatic C-H Stretch (Ethyl Group) | Strong | ias.ac.in |

| 1715-1725 | Carbonyl (C=O) Stretch | Medium-Strong | ias.ac.incollectionscanada.gc.ca |

| ~1605 | Aromatic C-C Ring Stretch | Strong | ias.ac.in |

| ~1280 | Ester C-O Stretch | Medium | ias.ac.in |

| ~1175 | In-plane C-H Bend | Medium | ias.ac.in |

| ~1002 | Ring Breathing Mode (Trigonal) | Strong | ias.ac.inmdpi.com |

| ~700 | C-Cl Stretch | Strong | mdpi.comresearchgate.net |

Complementary Nature of IR and Raman Spectroscopy

The synergy between IR and Raman spectroscopy is evident when comparing the expected activities of the primary functional groups in this compound. A vibration is IR active if it results in a change in the dipole moment, whereas it is Raman active if it causes a change in the polarizability of the electron cloud.

| Vibrational Mode | Expected IR Activity | Expected Raman Activity | Reason for Complementarity |

|---|---|---|---|

| Aromatic C-C Stretch | Medium | Strong | The symmetric stretch of the non-polar C-C bonds leads to high polarizability change, making it strong in Raman. |

| Carbonyl (C=O) Stretch | Very Strong | Medium-Strong | This bond is highly polar, resulting in a very strong IR absorption. The stretch also alters polarizability, giving a significant Raman signal. |

| Ester C-O-C Stretch | Strong | Medium | The asymmetric C-O-C stretch is strongly IR active, while the symmetric stretch is more Raman active. |

| C-Cl Stretch | Medium-Strong | Strong | The C-Cl bond is polarizable, making its stretching vibration a strong scatterer in Raman spectroscopy. mdpi.com |

| Ring Breathing Mode | Weak/Inactive | Strong | This highly symmetric vibration of the benzene ring causes a large change in polarizability but a minimal change in the overall dipole moment. mdpi.com |

Synthetic Applications and Derivatization of Ethyl 4 Chloro 3 Ethylbenzoate in Complex Molecule Synthesis

Derivatization Strategies for Expanding Chemical Space around the Benzoate (B1203000) Core

Expanding the chemical space around a core molecule is a fundamental strategy in drug discovery and materials science to generate libraries of related compounds with diverse properties. The chloro-substituent on the Ethyl 4-chloro-3-ethylbenzoate ring is a prime handle for derivatization, particularly through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org It allows for the coupling of an aryl halide with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org Applying this reaction to this compound would replace the chlorine atom with an amino group, providing access to a vast array of N-substituted aniline derivatives. The development of specialized ligands has significantly broadened the scope of this reaction, making it one of the most reliable methods for synthesizing aryl amines. rug.nl

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, used to create carbon-carbon (C-C) bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst. nih.govnih.gov This reaction could be used to replace the chlorine atom on the benzoate core with various aryl, heteroaryl, or alkyl groups. rsc.orgresearchgate.net This strategy is highly effective for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.gov

These derivatization strategies allow for the systematic modification of the benzoate core, enabling the fine-tuning of electronic and steric properties for specific applications.

| Reaction Type | Coupling Partner Example | Potential Product Structure | Significance |

|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Ethyl 3-ethyl-4-(morpholin-4-yl)benzoate | Introduces N-heterocycles, common in medicinal chemistry. |

| Buchwald-Hartwig Amination | Aniline | Ethyl 3-ethyl-4-(phenylamino)benzoate | Forms diarylamines, a scaffold for dyes and pharmaceuticals. |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Ethyl 3-ethyl-[1,1'-biphenyl]-4-carboxylate | Creates biaryl systems, important for liquid crystals and drugs. nih.gov |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Ethyl 3-ethyl-4-(pyridin-3-yl)benzoate | Incorporates heteroaromatic rings, modulating solubility and biological activity. |

Applications in the Preparation of Intermediates for Advanced Functional Materials

The rigid, rod-like structure of substituted benzoates makes them excellent candidates for the synthesis of advanced functional materials, particularly liquid crystals and specialized polymers.

Liquid Crystals: Liquid crystalline materials are composed of anisotropic molecules that exhibit phases with properties intermediate between those of a crystalline solid and an isotropic liquid. nih.gov The molecular structure of this compound, after derivatization, can give rise to the calamitic (rod-shaped) molecules that typically form nematic and smectic liquid crystal phases. tandfonline.comuobasrah.edu.iq For example, by replacing the chloro group with a larger, polarizable group via a Suzuki coupling, one can create a molecule with the necessary structural characteristics to exhibit mesomorphic behavior. The presence of different terminal groups and central linkages significantly influences the stability and temperature range of the liquid crystal phases. nih.govuobasrah.edu.iqresearchgate.net

Functional Polymers: this compound can also serve as a precursor to monomers for functional polymers. mdpi.comnih.gov After modification, for example by converting the ester to an alcohol or carboxylic acid, the molecule can be incorporated into polyester or polyamide backbones through polymerization reactions. The substituents on the aromatic ring would then function as pendant groups, imparting specific properties such as thermal stability, solubility, or reactivity to the final polymer. Alternatively, the molecule could be modified to act as a functional chain-end group in ring-opening polymerization, allowing for the synthesis of well-defined, functionalized biodegradable polymers. mdpi.com

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Liquid Crystals | Suzuki coupling to attach a second aromatic ring (e.g., biphenyl or phenyl-pyrimidine), followed by ester modification. | Display devices, temperature sensors, optical switches. researchgate.net |

| Polyesters | 1. Hydrolysis of the ester to a carboxylic acid. 2. Reduction of the ester to an alcohol. 3. Polycondensation of the resulting hydroxy-acid monomer. | High-performance plastics, biodegradable materials. |

| Functionalized Polymers | Conversion to a functional initiator or terminator for controlled polymerization reactions. mdpi.com | Drug delivery vehicles, specialty coatings, polymer-drug conjugates. nih.gov |

Exploiting the Ester Functionality for Novel Chemical Transformations

The ethyl ester group is a key reactive site on the this compound molecule. It can undergo a variety of well-established chemical transformations to yield other important functional groups, thereby increasing the synthetic utility of the parent compound. chemicalbook.com

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (4-chloro-3-ethylbenzoic acid) under either acidic or basic (saponification) conditions. This carboxylic acid is a versatile intermediate itself, capable of further reactions such as conversion to an acyl chloride or direct use in amide coupling reactions.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. This reaction would convert this compound into (4-chloro-3-ethylphenyl)methanol, providing a different set of synthetic possibilities.

Transesterification: By heating the ethyl ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. This allows for the synthesis of a variety of different esters from a single precursor.

Aminolysis/Amidation: The reaction of the ester with ammonia or a primary/secondary amine yields an amide. This transformation is a direct route to (4-chloro-3-ethyl)benzamide derivatives and can sometimes be facilitated by biocatalysts like lipases for enhanced selectivity. researchgate.net

Grignard Reaction: Treatment with two or more equivalents of a Grignard reagent (R-MgBr) converts the ester into a tertiary alcohol, where two identical R groups from the Grignard reagent are added to the carbonyl carbon. This is a powerful C-C bond-forming reaction.

These transformations of the ester group are fundamental operations in organic synthesis that allow the benzoate core to be elaborated into a wide range of other compounds. chemicalbook.com

| Transformation | Typical Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid | Precursor for amides, acyl chlorides, and other acid derivatives. |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol | Intermediate for ethers, aldehydes, and alkyl halides. |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester | Modification of physical properties (e.g., boiling point, solubility). |

| Aminolysis | NH₃, R'NH₂, or R'R"NH | Amide | Access to a stable and common functional group in pharmaceuticals. researchgate.net |

| Grignard Reaction | R'MgBr, then H₃O⁺ | Tertiary Alcohol | Creation of complex, sterically hindered centers via C-C bond formation. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-chloro-3-ethylbenzoate in laboratory settings?

- Methodology :

- Friedel-Crafts Acylation : React 4-chloro-3-ethylbenzoic acid with ethanol using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Esterification : Direct esterification of 4-chloro-3-ethylbenzoic acid with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA). Use Dean-Stark apparatus to remove water and drive the reaction to completion .

- Characterization : Validate purity via melting point analysis and HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Step-by-Step Protocol :

NMR : Record ¹H and ¹³C NMR in CDCl₃. Key signals:

- ¹H: δ 1.3–1.5 ppm (triplet, CH₂CH₃), δ 4.3–4.4 ppm (quartet, OCH₂), δ 7.2–8.1 ppm (aromatic protons) .

Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion [M⁺] at m/z 226.6 (calculated for C₁₁H₁₁ClO₂). Fragmentation peaks at m/z 181 (loss of –OCH₂CH₃) .

IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C–Cl stretch at 750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to immiscibility .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved during structural elucidation?

- Troubleshooting Strategies :

Deuterated Solvent Effects : Ensure complete dissolution in CDCl₃; residual protons (e.g., H₂O) can cause splitting artifacts .

Impurity Analysis : Run HPLC-MS to detect byproducts (e.g., unreacted benzoic acid) .

Cross-Validation : Compare with X-ray crystallography data (if available) for unambiguous confirmation .

Q. What strategies optimize reaction yields in Friedel-Crafts acylations involving this compound?

- Experimental Design :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to minimize side reactions .

- Solvent Optimization : Use nitrobenzene or dichloromethane for better solubility .

- Temperature Control : Maintain 0–5°C to reduce electrophilic over-reactivity .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insights :

- The 3-ethyl group creates steric hindrance, slowing SN₂ reactions at the 4-chloro position.

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., KCN vs. NaN₃) in DMF .

Q. What are the ecological implications of this compound degradation byproducts?

- Assessment Framework :

Aquatic Toxicity Testing : Use Daphnia magna bioassays (EC₅₀ values) to evaluate acute toxicity .

Biodegradability : Conduct OECD 301F tests to measure mineralization rates in aqueous media .

Byproduct Identification : Employ GC-MS to detect chlorinated intermediates (e.g., 4-chloro-3-ethylbenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.